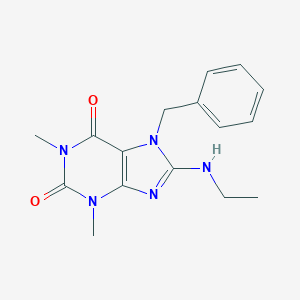
7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 7-Benzyl-8-(Ethylamino)-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.
Mode of Action
The compound interacts with its target, PDE9A, by inhibiting its activity This inhibition results in an increase in the levels of cGMP within the cell, leading to enhanced signal transmission
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP signaling pathway. By inhibiting PDE9A, the compound prevents the breakdown of cGMP, leading to an increase in cGMP levels . This can have various downstream effects, depending on the specific cellular context, including the regulation of ion channels, the activation of certain protein kinases, and changes in gene expression.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide-ranging roles of cGMP in cellular signaling. For example, in the context of neurological disorders, modulation of cGMP levels can have effects on neuronal function and survival .
Eigenschaften
IUPAC Name |
7-benzyl-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMXGXSSLPWQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417929.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B417930.png)
![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-({[2-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417933.png)
![Methyl 5-[({3-nitrophenyl}amino)carbonyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B417935.png)
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-[(4-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B417937.png)
![Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-methyl-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417939.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-nitrophenyl}acetamide](/img/structure/B417940.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{3-nitrophenyl}acetamide](/img/structure/B417942.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{5-nitro-2-methylphenyl}acetamide](/img/structure/B417944.png)
![2-[(5-{[(3-chloro-4-methylphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B417945.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methylphenyl}acetamide](/img/structure/B417946.png)
![2-[[5-[(4-Fluoroanilino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B417948.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B417949.png)
![2-[(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B417951.png)